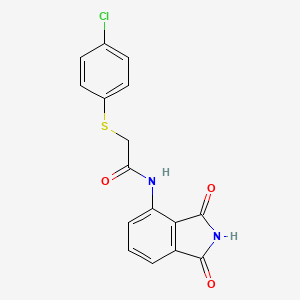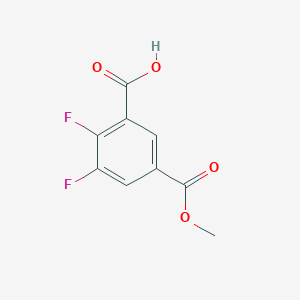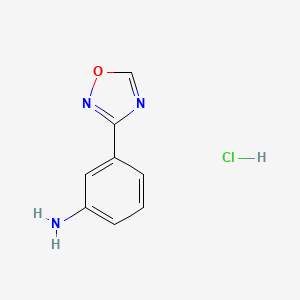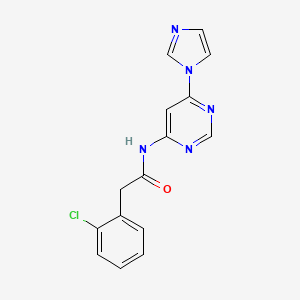
2-(4-chlorophenyl)sulfanyl-N-(1,3-dioxoisoindol-4-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Synthetic routes for compounds similar to 2-(4-chlorophenyl)sulfanyl-N-(1,3-dioxoisoindol-4-yl)acetamide involve multi-step chemical processes. One such process includes the esterification of chlorophenoxyacetic acid, followed by treatment with hydrazine hydrate to yield a hydrazide, which upon reaction with carbon disulfide and potassium hydroxide affords a 1,3,4-oxadiazole moiety. This core is then further modified through reactions with electrophiles to produce sulfanyl acetamides (Siddiqui et al., 2014).
Molecular Structure Analysis
The molecular structure of related compounds showcases a non-planar configuration between aromatic rings, such as the phenyl and pyrimidine or oxadiazole rings. Studies have utilized spectroscopic methods and crystallography to elucidate these structures, revealing intramolecular hydrogen bonding and the inclination of rings which contribute to the compound's stability and reactivity (Subasri et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving similar compounds often lead to the formation of stable hydrogen-bonded networks, which are crucial for their biological activity. The presence of electronegative substituents like chlorine affects the molecule's reactivity and interactions with biological targets. Vibrational spectroscopy and natural bond orbital analysis have been employed to study these interactions and the effects of rehybridization and hyperconjugation on the molecule's stability (Jenepha Mary et al., 2022).
Physical Properties Analysis
The physical properties of compounds within this class are influenced by their molecular structure. The crystalline structure, as determined through X-ray crystallography, provides insight into the compound's solid-state behavior, intermolecular interactions, and potential for forming polymorphs. These properties are essential for understanding the compound's solubility, stability, and suitability for various applications (Subasri et al., 2017).
Applications De Recherche Scientifique
Chlorophenols and Environmental Impact
- Chlorophenols (CPs) , including those structurally related to the compound , are recognized for their environmental persistence and toxic effects. They are often associated with industrial processes and have been extensively studied for their behavior in ecosystems, particularly in relation to dioxin formation during waste incineration and the aquatic toxicity they exhibit. These studies highlight the environmental concerns related to chlorophenol compounds and underscore the importance of understanding their degradation pathways and impacts (Peng et al., 2016; Kelly & Guidotti, 1989).
Sulfonamides in Drug Development
- Sulfonamides , another key functional group, have been the focus of numerous studies for their role in developing therapeutic agents, including diuretics, carbonic anhydrase inhibitors, and antimicrobial drugs. The research reviewed between 2008 and 2012 explores novel drugs incorporating the sulfonamide group, indicating a broad interest in the pharmacological applications of sulfonamide-based compounds (Carta et al., 2012).
Mechanisms of Toxicity and Environmental Degradation
- The review articles also touch upon the mechanisms of toxicity and environmental degradation of chlorinated compounds, including chlorophenols, and their impact on human health and ecosystems. This includes the biodegradation of chlorinated ethenes and the toxicological profiles of chlorophenoxy herbicides, which might provide indirect insights into the safety and environmental considerations relevant to compounds like 2-(4-chlorophenyl)sulfanyl-N-(1,3-dioxoisoindol-4-yl)acetamide (Bradberry et al., 2000; Gunawardana et al., 2011).
Propriétés
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-(1,3-dioxoisoindol-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O3S/c17-9-4-6-10(7-5-9)23-8-13(20)18-12-3-1-2-11-14(12)16(22)19-15(11)21/h1-7H,8H2,(H,18,20)(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOOAZGIRIBUQJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)NC(=O)CSC3=CC=C(C=C3)Cl)C(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)sulfanyl-N-(1,3-dioxoisoindol-4-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(1,1-Dioxo-1,2-thiazolidin-2-yl)methyl]cyclobutan-1-amine;hydrochloride](/img/structure/B2489169.png)

![1-[(Adamantan-1-yl)methoxy]-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol dihydrochloride](/img/structure/B2489171.png)

![3-allyl-5-methyl-2-((4-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2489178.png)


![7-tert-butyl-4-{[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2489181.png)


![2-[1-(4-Ethoxyphenyl)sulfonylpiperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2489184.png)


![2-[4-[4-(4-Methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]-1,3-benzoxazole](/img/structure/B2489190.png)